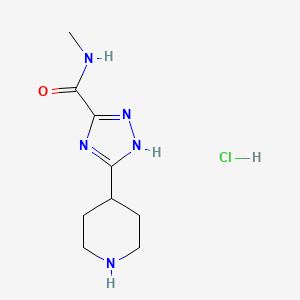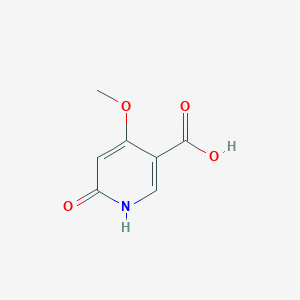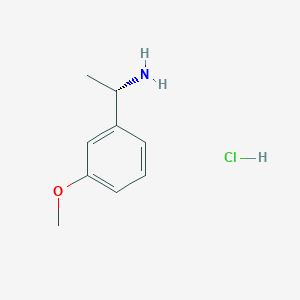
6-Bromo-3,3-dimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,3-dimethylindoline is a chemical compound with the CAS Number: 158326-85-3 . It has a molecular weight of 226.12 and its IUPAC name is 6-bromo-3,3-dimethylindoline . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-3,3-dimethylindoline is1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Bromo-3,3-dimethylindoline is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
Ring Enlargement Reactions
N-heterocyclic carbenes derived from indazoles, closely related to indolines, have been shown to deprotonate α-halo ketones, leading to ring enlargement reactions and the formation of cinnolines. These transformations demonstrate the utility of bromo-substituted indolines in synthesizing complex heterocyclic structures (Schmidt, Snovydovych, & Gjikaj, 2008).
Homocoupling Reactions
Bromo-substituted indolines, such as 6-bromopicoline, have been utilized in homocoupling reactions to synthesize bipyridines, showcasing their role in forming biologically significant compounds (Cassol, Demnitz, Navarro, & Neves, 2000).
Photochromic Materials
- Photochromic Ruthenium Complexes: Studies on photochromic ruthenium complexes incorporating 6-bromo-2-pyridinecarboxylate demonstrate the impact of bromo-substitution on the optical properties of these materials. These findings are crucial for developing new photoresponsive materials (Rachford, Petersen, & Rack, 2006).
Catalysis and Coordination Chemistry
- Cyclopalladated Complexes: The synthesis and characterization of cyclopalladated complexes containing 6-bromo-2-ferrocenylquinoline with N-heterocyclic carbenes (NHCs) and triphenylphosphine highlight the role of bromo-indolines in catalysis, particularly in Suzuki coupling reactions. These complexes offer insights into the design of efficient catalysts for organic transformations (Xu, Li, Wang, & Fu, 2014).
Kinetic and Mechanistic Studies
- Synthesis and Kinetics: The synthesis and kinetic analysis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a compound derived from bromo-substituted indolines, provide valuable data on the reaction mechanisms and thermodynamics of such transformations. This research contributes to our understanding of the synthesis pathways and optimization of reaction conditions for producing chromene derivatives, which are important in pharmaceutical chemistry (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Safety and Hazards
The safety information for 6-Bromo-3,3-dimethylindoline includes several hazard statements: H315-H319-H335 . These represent potential hazards related to skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The compound should be handled with appropriate personal protective equipment .
Propiedades
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMUHVSOFKGJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-dimethylindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)
![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)



![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)
![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)
![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2625421.png)